Dopamine D3 Receptor Antagonism: A Measurable Point of Differentiation from NK1-Targeted Analogs
The target compound demonstrates functional antagonist activity at the human dopamine D3 receptor with an IC50 of 953 nM . In contrast, a structurally related class of quinoline-sulfonyl derivatives, such as those disclosed in US9708266, are optimized for high-affinity NK1 receptor antagonism with sub-nanomolar IC50 values (e.g., 2.35 nM for Example 9) . This >400-fold shift in primary target preference—from NK1 to D3 receptor—highlights that the specific 3,5-dimethylphenylsulfonyl and unsubstituted quinoline core of the target compound drives a fundamentally different pharmacological profile.
| Evidence Dimension | Receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 953 nM (Dopamine D3 receptor) |
| Comparator Or Baseline | Close sulfonyl-quinoline analog from US9708266, Ex. 9: IC50 = 2.35 nM (NK1 receptor); other analogs in patent show IC50 < 10 nM for NK1. |
| Quantified Difference | >400-fold difference in primary target engagement (D3 vs NK1) |
| Conditions | Target: Human D3 receptor expressed in CHOp cells (antagonism of quinpirol-induced mitogenesis). Comparator: Human NK1 receptor binding assay (pH 7.4, 2°C). |
Why This Matters
This confirms the compound is not a generic sulfonyl-quinoline but a selective D3 receptor tool, making it the correct choice for CNS target engagement studies over more common NK1-targeted analogs.
- [1] BindingDB. BDBM50399881. IC50: 953 nM for human dopamine D3 receptor. View Source
- [2] Kissei Pharmaceutical. (2017). US9708266B2. Cyclohexyl pyridine derivative (Example 9 data). View Source
